molecular formula C10H9N B141862 Quinoline,1,4-dihydro-4-methylene-(9ci) CAS No. 139266-01-6

Quinoline,1,4-dihydro-4-methylene-(9ci)

Cat. No.: B141862
CAS No.: 139266-01-6
M. Wt: 143.18 g/mol
InChI Key: ZBSARQBOJOXXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline,1,4-dihydro-4-methylene-(9CI) is a partially hydrogenated quinoline derivative characterized by a methylene group (-CH₂-) at the 4-position of the quinoline core. The "1,4-dihydro" designation indicates that two hydrogen atoms are added to the aromatic quinoline ring (at positions 1 and 4), reducing its aromaticity and altering its electronic properties.

Properties

CAS No.

139266-01-6

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

4-methylidene-1H-quinoline

InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2

InChI Key

ZBSARQBOJOXXST-UHFFFAOYSA-N

SMILES

C=C1C=CNC2=CC=CC=C12

Canonical SMILES

C=C1C=CNC2=CC=CC=C12

Synonyms

Quinoline, 1,4-dihydro-4-methylene- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline,1,4-dihydro-4-methylene-(9ci) can be achieved through various methods. One common approach involves the reaction of 2-aminobenzyl alcohol with formaldehyde under acidic conditions, followed by cyclization to form the quinoline ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-bromoaniline reacts with an appropriate methylene donor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of Quinoline,1,4-dihydro-4-methylene-(9ci) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylene-1H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of Quinoline,1,4-dihydro-4-methylene-(9ci) can yield 4-methylquinoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

4-Methylene-1H-quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Quinoline,1,4-dihydro-4-methylene-(9ci) involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, disrupt DNA replication, and induce apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse chemical and physical properties depending on substituents and saturation. Below is a structured comparison of Quinoline,1,4-dihydro-4-methylene-(9CI) with key analogs:

Structural Comparison

  • Fully aromatic quinolines (e.g., chloroquine, hydroxychloroquine): These retain full aromaticity, enabling strong π-π interactions and planar geometry. The 4-position is typically substituted with heterocyclic moieties like piperazine or oxazine rings, enhancing biological activity .
  • 1,4-Dihydroquinolines: Partial saturation reduces aromatic stabilization, increasing susceptibility to oxidation. For example, 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid () features a keto group at position 4, which stabilizes the structure via conjugation, unlike the methylene group in the target compound .
  • Quinolones: These are oxidized analogs with a carbonyl group at position 4. highlights that quinolones (e.g., compounds IX, X) exhibit higher molar extinction coefficients (ε ≈ 19,000 M⁻¹cm⁻¹) than quinolines (ε ≈ 6,000–9,000 M⁻¹cm⁻¹) due to enhanced conjugation .

Photophysical Properties

A comparative analysis of UV-Vis and fluorescence properties is summarized below:

Compound Type λ_max (nm) ε (M⁻¹cm⁻¹) Quantum Yield (Φ) Reference
Quinoline (e.g., compound IX) 300–350 6,000–9,000 0.15–0.20
Quinolone (e.g., compound X) 300–400 15,000–19,000 0.30–0.35
1,4-Dihydroquinoline (target) Inferred: 280–320 Inferred: 4,000–7,000 Inferred: 0.10–0.15

Note: The methylene group in the target compound likely reduces conjugation compared to quinolones, resulting in lower ε and Φ values.

Research Findings and Implications

Substituent Influence : Electron-donating groups (e.g., methoxy in ’s 4k) enhance stability, while electron-withdrawing groups (e.g., chloro in 4k) improve electrophilic substitution .

Synthetic Flexibility : Pd-catalyzed cross-coupling () and carbodiimide-mediated activation () are versatile for introducing diverse substituents .

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